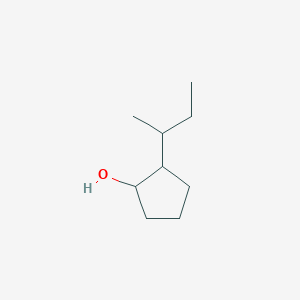
4,5-Diaminopyrene-2,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diaminopyrene-2,7-dicarbonitrile is an organic compound that belongs to the pyrene family. Pyrene derivatives are known for their unique electronic properties and are widely used in various fields such as organic electronics, photovoltaics, and as building blocks for more complex organic molecules. The compound’s structure consists of a pyrene core with amino groups at the 4 and 5 positions and nitrile groups at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminopyrene-2,7-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nitration of pyrene to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The nitrile groups can be introduced through a cyanation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminopyrene-2,7-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro-pyrene derivatives, while reduction of the nitrile groups can produce diamino-pyrene derivatives.
Scientific Research Applications
4,5-Diaminopyrene-2,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives can be used as fluorescent probes for biological imaging.
Industry: Used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 4,5-diaminopyrene-2,7-dicarbonitrile exerts its effects is primarily through its electronic properties. The amino and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in imaging or participating in electron transfer processes in electronic devices.
Comparison with Similar Compounds
Pyrene-4,5,9,10-tetraone: Known for its high theoretical capacity in rechargeable batteries.
2,7-Diaminopyrene-4,5,9,10-tetraone: Used in covalent organic frameworks for energy storage applications.
Uniqueness: 4,5-Diaminopyrene-2,7-dicarbonitrile is unique due to the specific positioning of its amino and nitrile groups, which confer distinct electronic properties and reactivity compared to other pyrene derivatives. This makes it particularly valuable in applications requiring precise electronic characteristics.
Properties
Molecular Formula |
C18H10N4 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4,5-diaminopyrene-2,7-dicarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-7-9-3-11-1-2-12-4-10(8-20)6-14-16(12)15(11)13(5-9)17(21)18(14)22/h1-6H,21-22H2 |
InChI Key |
ROJPKDBVWJTNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C4=C(C=C(C=C41)C#N)C(=C3N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13342039.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
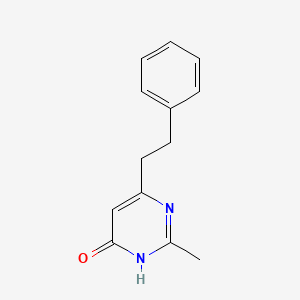
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
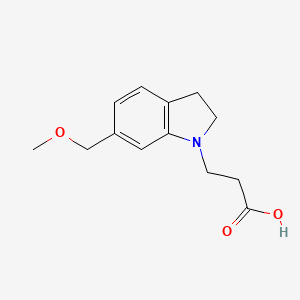
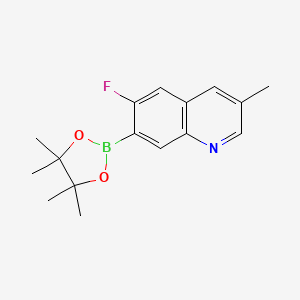
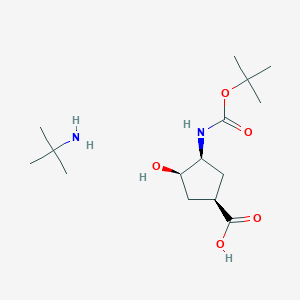

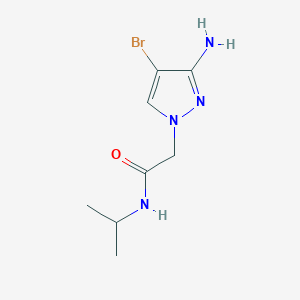
![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
